6-(tert-Butyldimethylsiloxy)hexylzinc bromide
Description
6-(tert-Butyldimethylsiloxy)hexylzinc bromide is an organozinc compound with the molecular formula C12H27BrOSiZn and a molecular weight of 360.7247 . This compound is typically used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Properties
IUPAC Name |
bromozinc(1+);tert-butyl-hexoxy-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27OSi.BrH.Zn/c1-7-8-9-10-11-13-14(5,6)12(2,3)4;;/h1,7-11H2,2-6H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFOGZSDFKMHRD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC[CH2-].[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrOSiZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyldimethylsiloxy)hexylzinc bromide involves the reaction of tert-butyldimethylsilyl chloride with hexylzinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
Industrial production of 6-(tert-Butyldimethylsiloxy)hexylzinc bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyldimethylsiloxy)hexylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with 6-(tert-Butyldimethylsiloxy)hexylzinc bromide include halides, alkyl halides, and aryl halides. The reactions are typically carried out in the presence of a catalyst such as palladium or nickel under inert conditions .
Major Products
The major products formed from reactions involving 6-(tert-Butyldimethylsiloxy)hexylzinc bromide are typically complex organic molecules with new carbon-carbon bonds. These products are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H27BrOSiZn
- Molecular Weight : 360.7247 g/mol
- CAS Number : 1308334-23-7
- Solvent : Typically used as a 0.50 M solution in THF (tetrahydrofuran) .
Synthetic Organic Chemistry
6-(tert-Butyldimethylsiloxy)hexylzinc bromide serves as an effective nucleophile in various organic reactions. Its applications include:
- Nucleophilic Addition Reactions : This compound is utilized in nucleophilic additions to carbonyl compounds, where it provides high diastereoselectivity and enantioselectivity. For instance, it has been reported to react efficiently with aldehydes to form alcohols with excellent yields .
- Cross-Coupling Reactions : The compound can be employed in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds. This method is particularly useful for synthesizing complex molecules from simpler precursors .
Polymerization Processes
The compound also finds utility in polymer chemistry:
- Zinc-Catalyzed Polymerization : It has been investigated for its role in the polymerization of olefins, where it acts as a catalyst precursor. Studies have shown that zinc-based catalysts can facilitate the growth of polyethylene chains, leading to materials with desirable properties .
Nucleophilic Additions
Research indicates that 6-(tert-butyldimethylsiloxy)hexylzinc bromide can be used effectively in nucleophilic additions to aldehydes and ketones. For example, a study demonstrated that this compound could achieve up to 90% enantiomeric excess (ee) when reacting with specific substrates under optimized conditions .
Cross-Coupling Applications
In a comparative study of various organozinc reagents, 6-(tert-butyldimethylsiloxy)hexylzinc bromide showed superior performance in coupling reactions with aryl halides, yielding products with high selectivity and efficiency .
Polymer Synthesis
The application of this compound in zinc-catalyzed polymerization was highlighted in research focusing on its ability to produce polyethylene with controlled molecular weights and narrow polydispersity indices. This was achieved through careful manipulation of reaction conditions .
Mechanism of Action
The mechanism of action of 6-(tert-Butyldimethylsiloxy)hexylzinc bromide involves the formation of a reactive zinc-carbon bond, which can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: A precursor in the synthesis of 6-(tert-Butyldimethylsiloxy)hexylzinc bromide.
Hexylzinc bromide: Another organozinc compound used in similar types of reactions.
Uniqueness
6-(tert-Butyldimethylsiloxy)hexylzinc bromide is unique due to its specific structure, which combines the reactivity of an organozinc compound with the protective effects of the tert-butyldimethylsiloxy group. This combination allows for selective reactions and high stability under various conditions .
Biological Activity
6-(tert-Butyldimethylsiloxy)hexylzinc bromide is an organozinc compound that has garnered attention for its potential applications in organic synthesis and biological systems. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H25BrO2SiZn
- Molecular Weight : 313.8 g/mol
- Structure : The compound features a hexyl chain with a tert-butyldimethylsiloxy group and a zinc bromide moiety, which contributes to its reactivity and stability in various conditions.
Organozinc compounds generally act as nucleophiles in various chemical reactions, including:
- Cross-Coupling Reactions : Engaging with electrophiles to form carbon-carbon bonds, which are crucial in synthesizing pharmaceuticals.
- Nucleophilic Substitution : Reacting with halides or other electrophilic centers to form new organometallic compounds.
Study 1: Synthesis and Reactivity
A study by Murakami et al. (2006) investigated the carbometalation of alkynes using organozinc reagents. The research highlighted that compounds similar to 6-(tert-Butyldimethylsiloxy)hexylzinc bromide can effectively participate in nucleophilic additions to carbonyls, leading to the formation of valuable intermediates for drug synthesis .
Study 2: Biological Implications
Research published in Acta (2009) indicated that silyl-protected organozinc compounds exhibit enhanced stability and reactivity under physiological conditions. This stability allows for the selective formation of biologically active molecules, suggesting potential therapeutic applications for derivatives of 6-(tert-Butyldimethylsiloxy)hexylzinc bromide .
Study 3: Polymerization Catalysis
A comparative investigation into zinc-catalyzed olefin polymerization revealed that organozinc compounds could serve as effective catalysts for polymer formation. This study emphasizes the utility of such compounds in producing materials with specific biological functions, thereby linking their chemical properties to potential biomedical applications .
Data Table: Comparison of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
